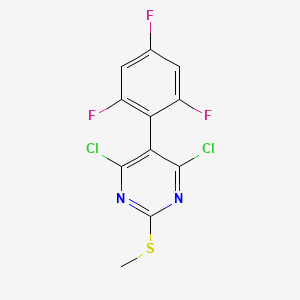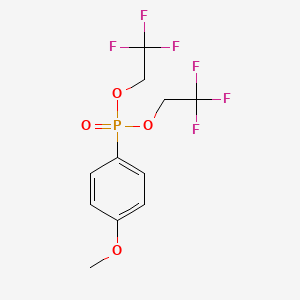
Phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester is a chemical compound with the molecular formula C11H11F6O4P and a molecular weight of 352.17 . This compound is known for its unique structure, which includes a phosphonic acid group, a methoxyphenyl group, and two trifluoroethyl ester groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester typically involves the activation of phosphonic acid (H3PO3) with appropriate reagents or the use of reactive P(III) compounds . Common activators include acyl chlorides, which require strictly controlled conditions for effective application . Industrial production methods may involve large-scale synthesis using similar activation techniques, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can lead to the formation of different ester compounds.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester is widely used in scientific research due to its versatile chemical properties . In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it is studied for its potential antiviral and anticancer properties . The compound’s ability to interfere with viral life cycles and inhibit cancer cell proliferation makes it a valuable tool in drug development and therapeutic research . Additionally, it is used in industrial applications, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester involves its interaction with specific molecular targets and pathways . In antiviral and anticancer research, the compound is believed to interfere with the replication of viral DNA and the proliferation of cancer cells by inhibiting key enzymes and pathways involved in these processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (4-methoxyphenyl)-, bis(2,2,2-trifluoroethyl) ester can be compared with other similar compounds, such as other phosphonic acid derivatives and esters . Similar compounds include this compound analogs with different ester groups or substituents on the phenyl ring . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
362477-47-2 |
|---|---|
Molekularformel |
C11H11F6O4P |
Molekulargewicht |
352.17 g/mol |
IUPAC-Name |
1-[bis(2,2,2-trifluoroethoxy)phosphoryl]-4-methoxybenzene |
InChI |
InChI=1S/C11H11F6O4P/c1-19-8-2-4-9(5-3-8)22(18,20-6-10(12,13)14)21-7-11(15,16)17/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
UIPLWRUPEBEPQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)P(=O)(OCC(F)(F)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14246750.png)
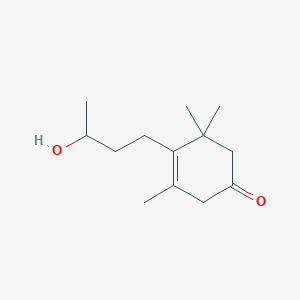
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
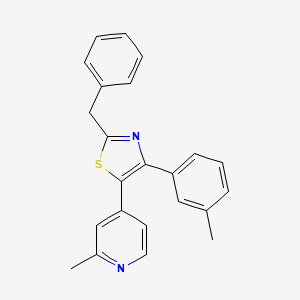
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
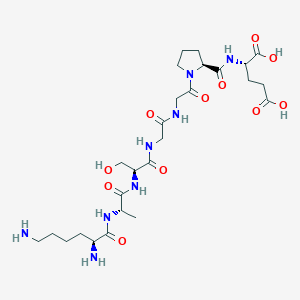
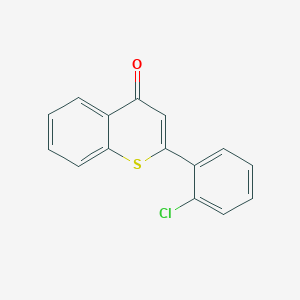
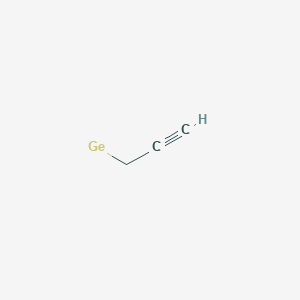
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
